3-(4-bromophenoxy)-N-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenoxy)-N-methylpropan-1-amine: is an organic compound characterized by the presence of a bromophenyl group attached to an amine through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenoxy)-N-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-bromophenol.
Ether Formation: 4-bromophenol is reacted with 3-chloropropylamine in the presence of a base such as potassium carbonate to form 3-(4-bromophenoxy)propan-1-amine.
Methylation: The resulting 3-(4-bromophenoxy)propan-1-amine is then methylated using methyl iodide in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate as bases.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products:
Substitution: Formation of various substituted phenoxyamines.
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes due to its functional groups.
Biology:
Biochemical Probes: Utilized in the development of biochemical probes for studying enzyme activities.
Medicine:
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-bromophenoxy)-N-methylpropan-1-amine depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-(4-Bromophenoxy)propanenitrile
- 3-(4-Bromophenoxy)methyl-3-oxetanecarboxylic acid
- 3-(4-Fluorophenoxy)-N-methylpropan-1-amine
Comparison:
- 3-(4-Bromophenoxy)-N-methylpropan-1-amine is unique due to the presence of both a bromophenyl group and a methylated amine, which can influence its reactivity and binding properties.
- 3-(4-Bromophenoxy)propanenitrile lacks the methylated amine, which may result in different reactivity and applications.
- 3-(4-Bromophenoxy)methyl-3-oxetanecarboxylic acid contains an oxetane ring, imparting different steric and electronic properties.
- 3-(4-Fluorophenoxy)-N-methylpropan-1-amine has a fluorine atom instead of bromine, affecting its electronic characteristics and potential interactions.
Properties
IUPAC Name |
3-(4-bromophenoxy)-N-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAAIPDSUXUPRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366951 |
Source
|
Record name | 3-(4-bromophenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-44-0 |
Source
|
Record name | 3-(4-bromophenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.